molecular formula C10H11ClN4 B1452606 5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1135283-21-4

5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No. B1452606
M. Wt: 222.67 g/mol
InChI Key: LKTUAHAMYDSUQR-UHFFFAOYSA-N
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Description

“5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]pyridine derivatives . These compounds are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . One of the methods involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .


Chemical Reactions Analysis

The chemical reactions involving “5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine” would be specific to the context of the reaction. For instance, in the synthesis process, it undergoes a sequential opening/closing cascade reaction .

Scientific Research Applications

  • Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives
    • Application : This compound is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .
    • Method : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Results : The advantages and drawbacks of different synthetic strategies and approaches are considered .
  • Proteomics Research

    • Application : This compound is used in proteomics research .
    • Method : The specific methods of application in proteomics research are not detailed in the source .
    • Results : The results or outcomes of this application are not specified in the source .
  • Design, Synthesis and Biological Evaluation

    • Application : This compound is used in the design, synthesis, and biological evaluation of new drugs .
    • Method : The specific methods of application in drug design and synthesis are not detailed in the source .
    • Results : The results or outcomes of this application are not specified in the source .
  • Aldosterone Synthase Inhibition

    • Application : This compound is used in the development of drugs that inhibit aldosterone synthase .
    • Method : The specific methods of application in aldosterone synthase inhibition are not detailed in the source .
    • Results : The results or outcomes of this application are not specified in the source .
  • Design of New Drugs

    • Application : This compound is used in the design of new drugs .
    • Method : The specific methods of application in drug design are not detailed in the source .
    • Results : The results or outcomes of this application are not specified in the source .

Future Directions

The future directions for “5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine” and similar compounds could involve further exploration of their potential as TRK inhibitors . Their synthesis methods could also be improved for better yields and efficiency .

properties

IUPAC Name

5-chloro-6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-15-10-6(9(12)14-15)4-7(11)8(13-10)5-2-3-5/h4-5H,2-3H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTUAHAMYDSUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=C(C=C2C(=N1)N)Cl)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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